methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications to introduce the amino and hydroxy groups. The final step often includes the esterification of the carboxylate group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups at the amino or hydroxy positions.
Scientific Research Applications
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3S,4R)-4-aminoadamantane-1-carboxylate hydrochloride
- Methyl (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
Uniqueness
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
2679949-74-5 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6-;/m1./s1 |
InChI Key |
JLSKFRSITPZRSS-KJESCUSBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]([C@@H](C1)O)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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